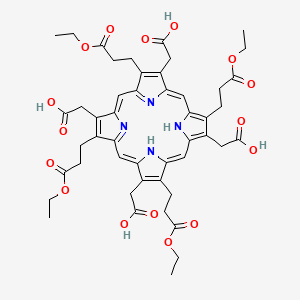

Uroporphyrin I ethyl ester

Description

Contextualization of Uroporphyrin I Ethyl Ester within Porphyrin Chemistry Research

Uroporphyrin I is one of two principal isomers of uroporphyrin, the other being uroporphyrin III. veteriankey.com While uroporphyrin III is the primary precursor in the biosynthesis of heme and other vital tetrapyrroles, uroporphyrin I is a non-functional isomer. ontosight.ai Its formation in significant amounts is indicative of a metabolic disruption, particularly in the genetic disorders known as porphyrias. ontosight.aihmdb.ca

This compound is the ethyl ester derivative of uroporphyrin I. This modification, where the eight carboxylic acid groups of uroporphyrin I are converted to ethyl esters, significantly alters its physical properties, particularly its solubility. cdnsciencepub.comsigmaaldrich.com While uroporphyrin I is soluble in basic aqueous solutions, its ethyl ester derivative is more soluble in organic solvents like chloroform (B151607). cdnsciencepub.comjournals.co.za This characteristic is crucial for its extraction from biological samples and for various analytical techniques, such as chromatography. cdnsciencepub.comjournals.co.za

Significance of Investigating this compound in Biological and Chemical Systems

The investigation of this compound holds considerable significance in both biological and chemical research. In the biological context, its presence and quantification in samples like bovine porphyric urine serve as a biomarker for certain types of porphyrias. labinsights.nlalfachemic.com The study of its formation and accumulation provides insights into the enzymatic pathways of heme synthesis and the consequences of their dysfunction. ontosight.aifrontierspecialtychemicals.com

From a chemical standpoint, this compound is a valuable compound for synthetic and mechanistic studies. Its well-defined structure allows researchers to explore the fundamental properties of the porphyrin macrocycle. cdnsciencepub.com Furthermore, its fluorescent properties have led to its use in various research applications, including as a fluorescent marker in imaging studies. frontierspecialtychemicals.com The ability to synthesize and isolate this compound has also been instrumental in the development of analytical standards for the accurate diagnosis and monitoring of porphyrias. cdnsciencepub.comnih.gov

Detailed Research Findings

The scientific literature provides a wealth of information regarding the properties and synthesis of uroporphyrin I and its esters.

Chemical and Physical Properties

The key characteristics of uroporphyrin I and its ethyl ester derivative are summarized in the table below. The esterification of the carboxyl groups leads to a notable increase in molecular weight and a change in solubility.

| Property | Uroporphyrin I | This compound |

| Molecular Formula | C40H38N4O16 nih.gov | C48H54N4O16 alfachemic.com |

| Molecular Weight | 830.7 g/mol nih.gov | 942.972 g/mol alfachemic.com |

| Appearance | Very dark red to black solid frontierspecialtychemicals.com | Not specified |

| Solubility | Soluble in basic aqueous media (pH > 9.5) frontierspecialtychemicals.com | More soluble in organic solvents like chloroform cdnsciencepub.comjournals.co.za |

| Storage Temperature | -20°C frontierspecialtychemicals.com | -20°C sigmaaldrich.com |

This table presents a comparison of the key chemical and physical properties of Uroporphyrin I and its ethyl ester derivative.

Synthesis and Isolation

Historically, this compound has been isolated from natural sources, such as the urine of cattle suffering from a congenital porphyria. labinsights.nlalfachemic.com This natural source provided the initial material for many early studies.

In the laboratory, the synthesis of uroporphyrin isomers has been a significant area of research. Rational syntheses have been developed to produce specific isomers, including uroporphyrin II, which has been compared to the naturally occurring mixture. cdnsciencepub.com The synthesis often involves the condensation of pyrromethanes, followed by oxidation. rsc.orgsci-hub.st The melting points of the ethyl esters of uroporphyrins can be complex due to polymorphism, sometimes showing multiple phase changes upon heating. cdnsciencepub.com For instance, the ethyl ester of coproporphyrin IV, a related porphyrin, exhibits a solid phase change before melting. cdnsciencepub.com

The conversion of uroporphyrin I to its ethyl ester is typically achieved through esterification with ethanol (B145695) in the presence of an acid catalyst. This process is often a crucial step in the purification and analysis of porphyrins from biological samples. journals.co.za

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of porphyrins. The infrared spectra of porphyrin methyl esters, including those of uroporphyrins, have been used to identify characteristic bands and distinguish between isomers. researchgate.net The absorption spectra of porphyrin esters are also a key feature, with characteristic peaks in the visible region. researchgate.net For example, the infrared spectrum of a porphyrin ethyl ester showed a band at 1603 cm⁻¹, which is characteristic of reduced porphyrins. researchgate.net

Structure

2D Structure

Properties

CAS No. |

54090-85-6 |

|---|---|

Molecular Formula |

C48H54N4O16 |

Molecular Weight |

943 g/mol |

IUPAC Name |

2-[7,12,17-tris(carboxymethyl)-3,8,13,18-tetrakis(3-ethoxy-3-oxopropyl)-21,22-dihydroporphyrin-2-yl]acetic acid |

InChI |

InChI=1S/C48H54N4O16/c1-5-65-45(61)13-9-25-29(17-41(53)54)37-22-34-27(11-15-47(63)67-7-3)31(19-43(57)58)39(51-34)24-36-28(12-16-48(64)68-8-4)32(20-44(59)60)40(52-36)23-35-26(10-14-46(62)66-6-2)30(18-42(55)56)38(50-35)21-33(25)49-37/h21-24,49-50H,5-20H2,1-4H3,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

InChI Key |

PCDVIWJUMUKZAU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)O)C(=C3CCC(=O)OCC)CC(=O)O)CC(=O)O |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)O)C(=C3CCC(=O)OCC)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Uroporphyrin I Ethyl Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in porphyrins. The spectrum of a porphyrin derivative is characterized by an intense Soret band (or B-band) in the near-UV region (around 400 nm) and several weaker Q-bands in the visible region (500-750 nm) researchgate.net. These absorptions are due to π-π* transitions within the conjugated macrocycle researchgate.net.

The esterification of the carboxylic acid groups to ethyl esters is expected to have a minor effect on the electronic absorption spectrum in a non-aqueous solvent, as the core chromophore remains unchanged. The primary influence of the ester groups is on the molecule's solubility and aggregation properties.

Table 1: Representative UV-Vis Absorption Maxima for a Uroporphyrin I Ester

| Band | Wavelength (nm) in CH₂Cl₂ (for Uroporphyrin I Octamethyl Ester) |

| Soret (B-band) | ~406 |

| Q-band IV | ~505 |

| Q-band III | ~540 |

| Q-band II | ~575 |

| Q-band I | ~630 |

Data derived from the absorption spectrum of uroporphyrin I octamethyl ester, a close structural analog of uroporphyrin I ethyl ester. researchgate.net

Resonance Raman and Coherent Anti-Stokes Raman Scattering (CARS) Spectroscopic Studies

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of colored molecules like porphyrins. By tuning the laser excitation wavelength to coincide with an electronic absorption band (e.g., the Soret or a Q-band), specific vibrational modes associated with the chromophore can be selectively enhanced ias.ac.in. This selectivity provides detailed information about the structure of the porphyrin macrocycle, its coordination state, and its interactions with the environment ias.ac.innih.gov.

For metalloporphyrins, RR spectra can provide insights into the spin and oxidation state of the central metal ion ias.ac.in. In free-base porphyrins like this compound, RR studies can reveal details about the symmetry of the macrocycle and the effects of peripheral substituents on its vibrational properties mdpi.com. The aggregation of uroporphyrin I and its metal derivatives in aqueous solution has been studied using Raman difference spectroscopy, which highlights the vibrational changes that occur upon self-assembly acs.org.

Coherent Anti-Stokes Raman Scattering (CARS) is a nonlinear optical technique that can provide similar vibrational information to Raman spectroscopy but with higher signal levels and the ability for high-resolution imaging. CARS microscopy is a label-free method for examining biological systems based on molecular vibrations nih.gov. While specific CARS studies on this compound are not extensively documented, the technique has been applied to other porphyrins to study their distribution and conformation in complex environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including porphyrins. ¹H NMR spectra of porphyrins are particularly distinctive due to the ring current effect of the macrocycle nih.gov. This effect causes a large dispersion of proton chemical shifts, with the inner NH protons appearing at unusually high field (upfield, often at negative ppm values) and the peripheral meso and β-pyrrole protons appearing at very low field (downfield) nih.gov.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the meso-protons, the β-pyrrole protons, the protons of the ethyl groups (a triplet and a quartet), and the inner NH protons. The chemical shifts of the protons in the ethyl ester groups would be influenced by their proximity to the porphyrin ring. Protons on the carbon adjacent to the ester oxygen (O-CH₂) typically appear in the 3.7-4.1 ppm range, while protons on the carbon adjacent to the carbonyl group (CH₂-COO) are found around 2.0-2.2 ppm orgchemboulder.com.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the various carbon atoms in the porphyrin macrocycle and the ethyl ester side chains can be assigned using two-dimensional NMR techniques such as HSQC and HMBC. These experiments reveal correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), allowing for a complete structural assignment.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift Range (ppm) |

| meso-H | ~9.0 - 10.0 |

| β-pyrrole-H | ~8.0 - 9.0 |

| O-CH₂ (ethyl ester) | ~3.7 - 4.1 |

| CH₂-COO (ethyl ester) | ~2.0 - 2.2 |

| CH₃ (ethyl ester) | ~1.0 - 1.5 |

| Inner NH | ~-2.0 - -4.0 |

These are approximate ranges based on general porphyrin and ester chemical shifts. nih.govorgchemboulder.comorgchemboulder.com

Mass Spectrometry (MS) Techniques for Molecular Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing porphyrins, as it minimizes fragmentation and allows for the observation of the molecular ion nih.govwikipedia.org.

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry can provide the exact mass of the molecule, allowing for the determination of its elemental formula.

Tandem mass spectrometry (MS/MS) can be used to obtain structural information through collision-induced dissociation (CID) of the molecular ion. The fragmentation patterns of porphyrins can be complex, but they can reveal information about the peripheral substituents and the macrocyclic core nih.govrsc.org. For this compound, fragmentation might involve the loss of ethyl groups or parts of the ester side chains. The fragmentation of aromatic esters often involves characteristic rearrangements and cleavages that can be diagnostic youtube.com.

Circular Dichroism (CD) Spectroscopy and Supramolecular Aggregation Studies

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is used to study chiral molecules and their supramolecular assemblies. While a single molecule of this compound is achiral, it can form chiral aggregates in solution, which can be detected by CD spectroscopy nih.govrsc.orgnih.gov.

The self-assembly of porphyrins into aggregates is often driven by solvent composition changes, and these aggregates can exhibit significant supramolecular chirality nih.gov. The CD spectrum of such aggregates often shows a bisignate (two-lobed) signal in the Soret band region, which is indicative of excitonic coupling between the porphyrin chromophores within the assembly nih.gov. The sign and shape of the CD signal can provide information about the handedness and geometry of the supramolecular structure rsc.orgnih.gov. Kinetic studies using CD spectroscopy can also be employed to understand the mechanism of the aggregation process nih.gov.

The study of porphyrin J-aggregates, a specific type of aggregate with a head-to-tail arrangement of monomers, can be facilitated by CD spectroscopy, which can even be used to probe for subtle chiral impurities in the environment that may induce symmetry breaking in the aggregates rsc.org.

Fluorescence Spectroscopy for Detection and Characterization

Fluorescence spectroscopy is a highly sensitive method for detecting and characterizing porphyrins due to their strong emission properties. Upon excitation at a wavelength corresponding to one of their absorption bands (typically the Soret band), porphyrins emit light at a longer wavelength nih.gov.

The fluorescence emission spectrum of uroporphyrin I is influenced by factors such as pH and ionic strength of the solution nih.govresearchgate.net. For instance, the fluorescence intensity of uroporphyrin is minimal around pH 7-7.5 and reaches a maximum at an ionic strength of 0.1 mol/L nih.govresearchgate.net. The emission spectrum of free-base porphyrins typically shows two main bands. For uroporphyrin I, these bands are observed in the red region of the spectrum.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is an important parameter that characterizes the efficiency of the fluorescence process uci.edu. The quantum yields of porphyrins can be influenced by the presence of heavy atoms, with yields generally decreasing in the order of H₂ ~ Mg > Zn >> Cd researchgate.net. The esterification of the carboxylic acid groups in uroporphyrin I to form the ethyl ester is not expected to significantly alter the core photophysical properties, but it will affect its solubility and aggregation behavior, which in turn can influence the fluorescence quantum yield. The formation of non-fluorescent aggregates can lead to a decrease in fluorescence intensity ru.nl.

Table 3: Factors Influencing Uroporphyrin I Fluorescence

| Parameter | Effect on Fluorescence |

| pH | Minimal fluorescence around pH 7-7.5 |

| Ionic Strength | Maximum fluorescence at 0.1 mol/L |

| Solvent | Organic solvents like ethyl acetate:acetic acid can diminish fluorescence compared to aqueous acidic solutions |

| Aggregation | Can lead to fluorescence quenching |

Data based on studies of uroporphyrin I. nih.govresearchgate.netru.nl

Analytical Methodologies for Isolation and Quantification of Uroporphyrin I Ethyl Ester

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of porphyrin esters, enabling their separation from complex mixtures and from each other based on the number of ester groups.

Thin-layer chromatography is a widely used method for the analytical and preparative separation of porphyrin esters. semanticscholar.org The technique effectively separates porphyrins according to the number of ester groups they contain. semanticscholar.org

Methodology:

Stationary Phase: Silica (B1680970) gel plates (e.g., Kieselgel G) are the most common stationary phase. journals.co.za Plates are typically activated by heating before use. journals.co.za

Mobile Phase (Solvent Systems): The choice of solvent is critical for achieving sharp and complete separation. A variety of systems have been developed. One effective system for separating porphyrin methyl esters, which is also applicable to other alkyl esters, uses a mixture of benzene-ethyl acetate-methanol. semanticscholar.org Another established solvent system consists of chloroform (B151607), kerosene, and n-propanol (e.g., 60:35:2 parts by volume). journals.co.za

Application and Development: The porphyrin ester sample, dissolved in a solvent like chloroform, is applied as a line near the base of the TLC plate. journals.co.za The plate is then developed in a chamber saturated with the mobile phase vapor. journals.co.za

Visualization: Porphyrin esters are visualized on the developed plate by their distinct red fluorescence under long-wave ultraviolet (UV) light. researcher.life

The separation is based on the polarity of the molecules; uroporphyrin esters, having the highest number of polar ester groups, typically exhibit the lowest retention factor (Rf) and are found closest to the origin, while porphyrins with fewer ester groups travel further up the plate. This method is praised for its simplicity and has been successfully applied to the analysis of naturally occurring porphyrin mixtures. journals.co.zanih.gov

High-Performance Liquid Chromatography (HPLC) has become the standard technique for the quantitative analysis and separation of porphyrins and their esters due to its high resolution, speed, and sensitivity. tandfonline.commdpi.com Reversed-phase HPLC (RP-HPLC) is the most common modality used.

Methodology:

Stationary Phase: The most frequently used columns are packed with octadecylsilane (B103800) (ODS or C18) bonded to a silica support (e.g., ODS-Hypersil). nih.gov

Mobile Phase: Gradient elution is typically employed to achieve optimal separation of porphyrins with varying numbers of carboxylic ester groups. A common approach involves a gradient between an aqueous buffer (e.g., 1.0 M ammonium (B1175870) acetate, pH 5.16) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov

Detection: Porphyrin esters can be detected by their strong absorbance at the Soret band maximum (around 400-410 nm). tandfonline.com However, fluorescence detection offers significantly higher sensitivity and specificity. tandfonline.com For fluorescence detection, the esters are excited near their Soret band, and the emission is monitored in the 600-700 nm range. nih.govmdpi.com The detection limit for 8-carboxyl porphyrins (like uroporphyrin) with absorbance detection is around 5 pmol, whereas with fluorometric detection, it can be as low as 0.4 pmol. tandfonline.com

HPLC methods are capable of separating not only porphyrin esters based on the number of ester groups but also the clinically important type I and III isomers of uroporphyrin and coproporphyrin. nih.govnih.gov

Quantitative Spectrophotometric and Fluorometric Approaches

Following chromatographic separation, or for the analysis of purified samples, spectrophotometric and fluorometric methods are employed for quantification.

The quantification of porphyrin esters by UV-visible spectrophotometry relies on the Beer-Lambert law, which requires a known molar absorption coefficient (ε). These coefficients are determined for chromatographically pure porphyrin esters.

A precise method for determining the molar amount of a porphyrin ester involves titration with a metal ion, such as Cu²⁺. nih.gov The metal-free porphyrin ester is titrated until its complete conversion to its copper complex, with the endpoint being detected by a sensitive TLC method that can identify trace amounts of the remaining metal-free porphyrin. nih.gov Once the exact molar amount is known, the molar absorption coefficient can be calculated from the absorbance measured at the Soret maximum in a specific solvent, typically chloroform. nih.gov

Studies have determined these values for a range of porphyrin esters, including permethyl and higher esters (ethyl to pentyl). nih.gov The absorption spectra of porphyrins are characterized by an extremely intense Soret band in the 400-410 nm region and several weaker Q bands in the 500-700 nm region. researchgate.netjhuapl.edu

| Compound | Solvent | Soret Peak (λmax, nm) | Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| Uroporphyrin I Octamethyl Ester | Chloroform | 406 | 213,000 |

| Coproporphyrin I Tetramethyl Ester | Chloroform | 400 | 199,000 |

| Protoporphyrin IX Dimethyl Ester | Chloroform | 407 | 171,000 |

Note: Data for methyl esters are presented as representative values for porphyrin esters. Values for ethyl esters are expected to be very similar.

In situ fluorometric scanning is a highly sensitive quantitative technique that measures the fluorescence of porphyrin esters directly on the TLC plate after separation. semanticscholar.org This approach avoids the need to elute the compounds from the stationary phase, a process that can be laborious and introduce quantitative errors. journals.co.za

Methodology: The developed and dried TLC plate is mounted on a carriage that moves it at a constant speed past an excitation source. journals.co.za

Excitation: A high-pressure mercury arc lamp with a filter to isolate a specific excitation wavelength (e.g., 365 nm) is commonly used. journals.co.za

Detection: The emitted fluorescence from the porphyrin bands passes through a secondary filter to remove scattered excitation light and is detected by a sensitive photomultiplier tube. journals.co.za

Quantification: The resulting signal is recorded as a series of peaks on a chart recorder or digitally. The area under each peak is proportional to the amount of the corresponding porphyrin ester in the band. semanticscholar.org

This scanning method is highly sensitive and allows for the simultaneous relative measurement of all separated porphyrin ester bands on a single chromatogram. semanticscholar.org It has been successfully demonstrated for the quantitative analysis of complex porphyrin mixtures. semanticscholar.orgjournals.co.za

Biochemical Investigations of Uroporphyrin I and Its Esterification

Role of Uroporphyrinogen I in Porphyrin Biosynthesis Pathways

The biosynthesis of heme is a highly conserved, eight-enzyme pathway. nih.govnih.gov Within this pathway, the formation of uroporphyrinogens represents a critical branch point. Uroporphyrinogen I is an isomer of the metabolic intermediate uroporphyrinogen III. wikipedia.org In healthy organisms, uroporphyrinogen I is formed in minimal quantities and is considered a side-product of the main porphyrin synthesis pathway. wikipedia.org It has no known physiological function in humans. researchgate.net However, in certain pathological conditions, its production can increase dramatically, leading to its accumulation and subsequent oxidation to uroporphyrin I. frontierspecialtychemicals.comhmdb.ca

The direct precursor to the uroporphyrinogen macrocycle is a linear tetrapyrrole called hydroxymethylbilane (HMB), also known as preuroporphyrinogen. researchgate.net HMB is formed by the head-to-tail condensation of four molecules of porphobilinogen, a reaction catalyzed by the enzyme porphobilinogen deaminase (also called hydroxymethylbilane synthase). In the absence of the next enzyme in the pathway, uroporphyrinogen III synthase, HMB will spontaneously cyclize to form uroporphyrinogen I. wikipedia.orgresearchgate.net This non-enzymatic conversion is a chemical process that results in a symmetrical ring structure. wikipedia.org This spontaneous cyclization is the primary source of uroporphyrinogen I in biological systems. sciepublish.com

The divergence of the heme synthesis pathway toward the functional III isomer or the non-functional I isomer is determined by the action of a single enzyme: uroporphyrinogen III synthase. ebi.ac.uk In the presence of this enzyme, the cyclization of hydroxymethylbilane is directed to form the asymmetric uroporphyrinogen III. ebi.ac.uk This enzymatic reaction involves the inversion of the final (D) pyrrole ring of the linear HMB molecule before closing the macrocycle. researchgate.net

In contrast, the formation of uroporphyrinogen I from HMB occurs spontaneously, without enzymatic influence. wikipedia.org This leads to a symmetric arrangement of the side chains. The key differences between the two biosynthetic routes are summarized in the table below.

| Feature | Uroporphyrinogen I Biosynthesis | Uroporphyrinogen III Biosynthesis |

|---|---|---|

| Process Type | Non-Enzymatic, Spontaneous | Enzymatic |

| Key Enzyme | None | Uroporphyrinogen III Synthase |

| Precursor | Hydroxymethylbilane (HMB) | |

| Mechanism | Spontaneous cyclization of HMB | Enzyme-catalyzed cyclization with inversion of the D-ring |

| Product Symmetry | Symmetric | Asymmetric |

| Biological Role | Non-functional byproduct | Essential intermediate for heme, chlorophyll, and vitamin B12 |

| Pathological Relevance | Accumulates in Congenital Erythropoietic Porphyria (CEP) due to deficient Uroporphyrinogen III Synthase | Deficiency of subsequent enzymes leads to other porphyrias (e.g., Porphyria Cutanea Tarda) |

Deficiencies in the activity of uroporphyrinogen III synthase lead to the pathological condition known as Congenital Erythropoietic Porphyria (CEP), where the excess HMB is shunted down the non-enzymatic path, resulting in a massive accumulation of uroporphyrinogen I and its oxidized product, uroporphyrin I. frontierspecialtychemicals.comtaylorandfrancis.com

Enzymatic Decarboxylation and Esterification Processes in Experimental Models

Once formed, both uroporphyrinogen I and III can be acted upon by the same cytosolic enzyme, uroporphyrinogen decarboxylase (UROD). wikipedia.org This enzyme catalyzes the sequential removal of the four carboxyl groups from the acetate side chains, converting them into methyl groups. nih.gov The decarboxylation of uroporphyrinogen I yields coproporphyrinogen I. wikipedia.org However, this is a metabolic dead end, as the next enzyme in the pathway, coproporphyrinogen oxidase, is specific for the type III isomer. ebi.ac.uk

Experimental models to study this process have utilized various systems. Assays using erythrocyte hemolysates have been employed to measure UROD activity and have been instrumental in family studies of porphyria cutanea tarda, a disease caused by UROD deficiency. nih.gov Studies on purified UROD have shown it functions as a homodimer and can metabolize both the I and III isomers of uroporphyrinogen. The reaction proceeds in an ordered sequence, beginning with the D ring and proceeding clockwise.

Regarding esterification, while ethyl esters of uroporphyrin I are utilized in analytical chemistry for characterization and separation, such as in the analysis of related porphyrin compounds, there is no evidence in the surveyed scientific literature of a specific enzymatic process in biological systems that converts uroporphyrin I into uroporphyrin I ethyl ester. nih.gov Esterification of porphyrins is typically a chemical method performed in a laboratory setting to increase their solubility in organic solvents for purification or analysis. pnas.orgveteriankey.com

Metabolic Studies of Uroporphyrin I in Cellular and Subcellular Systems

The accumulation of uroporphyrin I within cells and tissues is a hallmark of certain porphyrias. hmdb.ca Due to its hydrophilic nature, its transport across cellular and organellar membranes is not a simple diffusion process but is mediated by transporters. researchgate.netnih.gov

In a mouse model of familial porphyria cutanea tarda, which involves the accumulation of uroporphyrins, confocal microscopy of isolated hepatocytes revealed that the fluorescent porphyrins were not diffusely spread throughout the cytosol. Instead, they were concentrated in punctate bodies that co-localized with lysosomal markers, indicating that excess porphyrins are sequestered within lysosomes. ashpublications.org Further studies in a yeast model suggested that ATP-binding cassette (ABC) transporters are responsible for moving uroporphyrin across the vacuolar membrane (the yeast equivalent of the lysosome). ashpublications.org The mammalian transporter ABCC1 is considered a candidate for this role in humans. ashpublications.org

The table below summarizes key findings from metabolic studies of uroporphyrin I.

| Metabolic Aspect | Key Findings | Primary Cell/System Studied | Reference |

|---|---|---|---|

| Cellular Accumulation | Accumulates in erythrocytes and hepatocytes in porphyrias. | Erythroid and Hepatic cells | taylorandfrancis.comresearchgate.net |

| Subcellular Localization | Sequestered within lysosomes in hepatocytes. | Mouse model hepatocytes, Yeast | ashpublications.org |

| Membrane Transport | Transport across membranes is mediated by transporters, likely including ABC family transporters. | Yeast vacuoles, Mammalian cells | researchgate.netashpublications.org |

| Cellular Effects | Acts as a photosensitizer, leading to oxidative damage upon light exposure. | General cellular systems | frontierspecialtychemicals.comhmdb.ca |

| Membrane Interaction | Increases the rigidity of cellular membranes, potentially altering their function. | U937 monocytic cells | mdpi.comresearchgate.net |

Research Applications and Mechanistic Studies

Uroporphyrin I Ethyl Ester in Photocatalysis and Photochemistry Research

Porphyrins and their derivatives are well-known for their potent photosensitizing abilities, making them valuable tools in photocatalysis and photochemistry. This compound is no exception, with its extended π-conjugated system enabling the absorption of light and subsequent generation of reactive oxygen species (ROS).

The photosensitizing activity of porphyrins like this compound is fundamental to their application in areas such as photodynamic therapy for microbial inactivation. The general mechanism involves the absorption of light by the porphyrin molecule, which transitions it from its ground state to an excited singlet state. Subsequently, it can undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then participate in two primary types of photochemical reactions:

Type I Reaction: The excited porphyrin can react directly with a substrate, such as a biological molecule, to produce radical ions through electron transfer. These radicals can then react with molecular oxygen to produce ROS like superoxide anions and hydroxyl radicals.

Type II Reaction: The excited triplet state of the porphyrin can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to cell death.

In the context of bacterial inactivation, these ROS can cause widespread damage to bacterial cells, including the oxidation of lipids in the cell membrane, inactivation of essential enzymes, and damage to nucleic acids. This multi-targeted attack makes it difficult for bacteria to develop resistance. While specific studies on this compound are limited, its structural similarity to other photosensitizing porphyrins suggests it would operate via these established mechanisms.

Porphyrins and their metallated derivatives have been extensively explored as catalysts in a variety of organic reactions, owing to their ability to mimic the catalytic activity of heme-containing enzymes like cytochrome P450. These reactions include oxidations, epoxidations, and carbon-hydrogen bond functionalization. This compound is recognized as a commercially available porphyrin for potential use in catalysis research.

The catalytic cycle of metalloporphyrins in oxidation reactions typically involves the activation of an oxidant (e.g., a peroxide or iodosylbenzene) to form a high-valent metal-oxo species. This potent oxidizing agent can then transfer an oxygen atom to a substrate. The catalytic activity of porphyrins can be tuned by modifying the peripheral substituents on the macrocycle. The ethyl ester groups of this compound, for instance, can influence its solubility in organic solvents and its electronic properties, thereby affecting its catalytic performance. While the broader class of porphyrins has shown significant catalytic utility, specific and detailed investigations into the catalytic applications of this compound in organic synthesis are an area for future research.

Investigations of Uroporphyrin I Effects on Cellular Processes in vitro

Beyond its photochemical properties, uroporphyrin I has been shown to exert biological effects on cellular processes even in the absence of light. These "dark effects" are of significant interest, particularly in understanding the pathophysiology of certain diseases.

A notable in vitro effect of uroporphyrin I is its ability to stimulate collagen biosynthesis in human skin fibroblast cultures. Research has demonstrated that exposure of fibroblasts to uroporphyrin I leads to a specific and significant increase in the accumulation of newly synthesized collagen. nih.govcdc.govnih.gov This effect is dose-dependent and occurs independently of light exposure, highlighting a non-photosensitizing biological activity of the porphyrin. nih.govnih.gov

Studies using radioactive tracer assays have confirmed this increase in collagen production. nih.govnih.gov The stimulation of collagen accumulation has been observed to be in the range of 1.5- to 2.7-fold compared to control cultures. nih.govnih.gov Importantly, this effect appears to be specific to collagen, as the synthesis of non-collagenous proteins remains largely unchanged. nih.govnih.gov Further investigations have shown that this increased accumulation is not due to a decrease in the rate of collagen degradation. nih.gov

| Parameter | Observation | Fold Change (Collagen) | Fold Change (Non-Collagenous Protein) | Light-Dependent |

|---|---|---|---|---|

| Collagen Synthesis | Specific increase in newly synthesized collagen accumulation | 1.5 - 2.7 | No significant change | No |

The interaction of porphyrins with cells and their subsequent uptake are crucial factors governing their biological activity. For porphyrin esters like this compound, their physicochemical properties play a significant role in these processes. The esterification of the carboxylic acid groups of uroporphyrin I to form ethyl esters increases the lipophilicity of the molecule.

This increased lipophilicity generally facilitates the passage of the molecule across the lipid bilayer of the cell membrane. Porphyrins can be taken up by cells through various mechanisms, including passive diffusion and endocytosis. The specific pathway is often dependent on the porphyrin's structure, charge, and aggregation state, as well as the cell type.

Studies on other porphyrin esters have shown that enhanced cellular uptake can be achieved by increasing their amphiphilicity. nih.gov The ethyl ester groups of this compound would likely enhance its affinity for cellular membranes compared to the more hydrophilic uroporphyrin I, potentially leading to greater intracellular accumulation. Once inside the cell, porphyrins can localize in various organelles, such as mitochondria, lysosomes, and the endoplasmic reticulum, which can influence their biological effects. While direct experimental data on the cellular uptake of this compound is not extensively available, the general principles of porphyrin-cell interactions suggest that its esterified form would be more readily internalized by cells.

Supramolecular Chemistry and Self-Assembly of Porphyrin Esters

The planar and aromatic nature of the porphyrin macrocycle, coupled with peripheral functional groups, makes porphyrin derivatives, including esters, excellent building blocks for supramolecular chemistry and self-assembly. These processes involve the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions.

The key intermolecular forces that drive the self-assembly of porphyrin esters include:

π-π Stacking: The large, electron-rich π-systems of the porphyrin macrocycles can interact with each other, leading to the formation of stacked aggregates.

Van der Waals Forces: These non-specific attractive forces contribute to the stability of the assembled structures.

The self-assembly of porphyrin esters can lead to the formation of various nanostructures, such as nanofibers, nanorods, and vesicles. The specific morphology of the resulting assembly is influenced by factors such as the porphyrin concentration, solvent polarity, temperature, and the specific nature of the peripheral substituents. The eight ethyl ester groups in this compound provide multiple sites for potential intermolecular interactions, suggesting that this molecule could form complex and ordered supramolecular structures under appropriate conditions. The study of such self-assembled systems is a dynamic area of research, with potential applications in materials science, nanoscience, and biomedical engineering.

Theoretical and Computational Modeling Studies

Theoretical and computational modeling have become indispensable tools for elucidating the intricate properties of porphyrin-based molecules like this compound at an atomic level. These methods provide insights that are often difficult to obtain through experimental means alone, offering a detailed understanding of molecular structure, electronic properties, reactivity, and intermolecular interactions. By simulating molecular behavior, researchers can predict spectroscopic characteristics, understand reaction mechanisms, and rationalize the binding affinity of porphyrins with biological targets.

Quantum mechanical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful computational tools for investigating the electronic structure and properties of porphyrin systems. mdpi.commdpi.com Although direct QM studies on this compound are not extensively documented in publicly available literature, a vast body of research on closely related porphyrin derivatives provides a robust framework for understanding its fundamental characteristics. These studies are crucial for predicting geometric parameters, the nature of frontier molecular orbitals (HOMO and LUMO), and spectroscopic features. nih.govatlantis-press.com

DFT calculations are widely used to optimize the geometry of porphyrin macrocycles and to understand how peripheral substituents, such as the ethyl ester groups in Uroporphyrin I, influence the planarity and electronic distribution of the ring. researchgate.net These methods can accurately predict how modifications to the porphyrin core or its side chains can fine-tune its electronic and optical properties. mdpi.comnih.gov For instance, DFT can be used to calculate the HOMO-LUMO gap, which is a key determinant of the molecule's photophysical behavior and reactivity. mdpi.comnih.gov

TD-DFT is the method of choice for simulating electronic absorption spectra (UV-Vis), including the characteristic Soret (or B) and Q bands of porphyrins. mdpi.comneuroquantology.com By calculating the energies and oscillator strengths of electronic transitions, TD-DFT allows for the assignment of experimental spectral features and provides insight into how structural changes can lead to bathochromic (red) or hypsochromic (blue) shifts. mdpi.comrsc.orgchemrxiv.org Such calculations are invaluable for designing porphyrin derivatives with specific light-absorbing properties for various applications.

| Computational Method | Investigated Property | Key Insights for Porphyrin Systems | Example Porphyrin Derivatives Studied |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry & Electronic Structure | Optimization of bond lengths and angles; analysis of frontier molecular orbitals (HOMO/LUMO); prediction of chemical reactivity descriptors. mdpi.comatlantis-press.com | Zn meso-tetraphenylporphyrin (ZnTPP), 5,6-dihydroxyindole (DHI)-based porphyrin. mdpi.comrsc.org |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra (UV-Vis) | Simulation of Soret and Q bands; prediction of transition energies and intensities; rationalization of spectral shifts due to substituents. mdpi.comrsc.orgchemrxiv.org | Meso-tetrakis(4-hydroxyphenyl)porphyrin (H2[THPP]), Ga(III)-protoporphyrin IX. mdpi.comchemrxiv.org |

| Periodic DFT (PDFT) | Properties on Surfaces/in Nanostructures | Investigation of self-assembly, molecule-surface interactions, and electronic structure in condensed phases. mdpi.com | General porphyrins and metalloporphyrins on solid supports. mdpi.com |

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time, providing a dynamic view of intermolecular interactions. researchgate.netmdpi.com For porphyrins like this compound, MD simulations are particularly valuable for understanding their behavior in complex biological environments, such as their interaction with proteins, DNA, and cell membranes. mdpi.comnih.gov

These simulations can reveal the preferred binding modes of a porphyrin to a biological macromolecule, such as human serum albumin (HSA), and identify the specific amino acid residues involved in the interaction. mdpi.com By tracking the trajectory of the porphyrin-protein complex over time, researchers can assess its stability, monitor conformational changes, and characterize the nature of the stabilizing forces, which include hydrogen bonds, hydrophobic interactions, and ionic contacts. mdpi.comfrontiersin.org The Root Mean Square Deviation (RMSD) is a common metric used in these simulations to evaluate the stability of the complex. mdpi.com

MD simulations, often coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can also be used to estimate the free energy of binding (ΔG_bind) for a porphyrin-ligand complex. mdpi.comnih.gov This information is critical for predicting the affinity of the interaction and understanding the thermodynamic driving forces. nih.gov For example, studies on protoporphyrin IX have used MD simulations to understand how the central metal ion can alter the conformation of the binding pocket in a target protein, thereby switching the molecule's function from an agonist to an antagonist. nih.gov This highlights the ability of MD to provide mechanistic insights into the structure-function relationships of porphyrin-based compounds. mdpi.comnih.gov

| Simulation Focus | System Studied | Key Findings and Analyses | Analysis Techniques |

|---|---|---|---|

| Protein-Porphyrin Binding | Meso-tetrakis(p-sulfonatophenyl)porphyrin (TSPP) with Human Serum Albumin (HSA). mdpi.com | Identified multiple binding sites and key interacting amino acid residues; characterized stabilizing interactions (hydrogen bonds, hydrophobic contacts). mdpi.com | Molecular Docking, RMSD analysis, Binding Free Energy (MM-GBSA). mdpi.com |

| Mechanistic Action | Heme and Cobalt Protoporphyrin IX with REV-ERBβ nuclear receptor. nih.gov | Demonstrated how a change in the central metal ion affects protein conformation and function (agonist vs. antagonist activity). nih.gov | Molecular Docking, RMSD analysis, Binding Free Energy (MM/PBSA). nih.gov |

| Supramolecular Assembly | Chiral porphyrin-peptide conjugates. mdpi.com | Revealed that the chiral arrangement and morphology of self-assembled structures are determined by the linker and amino acid configuration. mdpi.com | Spectroscopic analysis supported by preliminary MD simulations. mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Uroporphyrin I Ethyl Ester

The synthesis of specific porphyrin isomers like Uroporphyrin I has historically been a significant chemical challenge. Rational synthesis methods have been developed to produce uroporphyrins, confirming their structure through various analytical means, including the characterization of their methyl and ethyl esters cdnsciencepub.com. The identity of synthesized uroporphyrin esters is typically verified by comparing their melting points, visible and infrared spectra, and X-ray powder photographs with those of naturally derived or previously synthesized samples cdnsciencepub.com.

Future research is focused on developing more efficient and flexible synthetic routes. Modern organic synthesis has sought to circumvent many of the issues associated with traditional preparative methods for porphyrins orgsyn.org. A key area of development involves new procedures for the key pyrrole-forming step, which can provide α-unsubstituted pyrrole esters directly in good yields orgsyn.org. Such advancements save considerable labor compared to classical approaches and offer greater flexibility in the types of β-substitutions on the pyrrole rings, which are the building blocks of the porphyrin macrocycle orgsyn.org. The goal is to devise strategies that not only improve yield and purity but also allow for the facile introduction of specific functional groups to tailor the properties of the final this compound molecule for specific applications.

Advanced Analytical Techniques for Comprehensive Porphyrin Ester Profiling

The accurate detection and quantification of porphyrin isomers are crucial for both clinical diagnostics and research. Historically, techniques like paper chromatography were used to separate uroporphyrin I and III esters nih.gov. However, modern analytical chemistry has provided far more powerful tools for comprehensive porphyrin profiling.

High-performance liquid chromatography (HPLC) has become the gold standard for the analysis of porphyrins in biological samples researchgate.netnih.gov. Reverse-phase HPLC coupled with fluorescence detection (FLD-HPLC) is particularly effective, offering the ability to separate physiologically relevant porphyrins, including the resolution of type I and type III isomers, directly as free acids without extensive sample preparation nih.gov. For esterified porphyrins, HPLC methods have been developed to separate methyl and ethyl esters, allowing for detailed profiling in various excreta and tissues researchgate.net. The high efficiency of modern HPLC columns makes these separations possible researchgate.net.

In addition to chromatography, mass spectrometry plays a vital role in the structural characterization of porphyrin derivatives. Techniques such as fast-atom-bombardment mass spectrometry (FAB-MS) have been successfully used to characterize derivatives of Uroporphyrin I, including its ethyl ester nih.gov. The combination of advanced separation techniques with high-resolution mass spectrometry represents a key future direction for achieving comprehensive and highly sensitive porphyrin ester profiling.

| Analytical Technique | Primary Application | Advantages | Reference |

| Paper Chromatography | Historical method for isomer separation | Simple, low cost | nih.gov |

| HPLC with Fluorescence Detection (HPLC-FLD) | Gold standard for quantitative analysis in biological media | High resolution of isomers, high sensitivity and specificity | researchgate.netnih.gov |

| Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) | Structural characterization of derivatives | Provides molecular weight and structural information | nih.gov |

Mechanistic Elucidation of Uroporphyrin I Bioactivity beyond Photosensitization

While the photosensitizing properties of porphyrins are well-documented, emerging research is uncovering a broader range of biological activities for Uroporphyrin I and its derivatives. Uroporphyrinogen I, the metabolic precursor to Uroporphyrin I, is produced in the pathological condition congenital erythropoietic porphyria wikipedia.org. The subsequent oxidation to Uroporphyrin I and accumulation of these compounds is associated with significant cytotoxicity wikipedia.orgfrontierspecialtychemicals.com.

Beyond its role in pathology, Uroporphyrin I is being explored for novel biomedical applications. Its inherent fluorescence makes it a candidate for use as a fluorescent marker in imaging studies frontierspecialtychemicals.com. Researchers are also investigating its potential as an MRI contrast agent and its implications for cancer detection frontierspecialtychemicals.com. Furthermore, there is growing interest in its role as a potential biomarker for exposure to environmental toxins frontierspecialtychemicals.com. A significant area of future research is the elucidation of its interactions with metal ions and its role in oxidative processes, which may contribute to cellular damage and aging mechanisms frontierspecialtychemicals.com. Understanding these non-photosensitizing mechanisms is crucial for developing new diagnostic and therapeutic strategies based on the unique bioactivity of the Uroporphyrin I macrocycle.

Exploration of this compound in Materials Science and Nano-Chemistry Research

The unique structural and photophysical properties of porphyrins make them attractive building blocks for advanced materials. The facile substitution of the porphyrin periphery allows for the creation of molecules with desirable properties for opto-electronics and other applications illinois.edu. A landmark finding in this area was the report that an octa-β-substituted uroporphyrin I octa-n-dodecyl ester was the first porphyrin observed to exhibit mesophasic, or liquid-crystalline, behavior illinois.edu. This discovery opened the door for the use of uroporphyrin I esters in the development of novel liquid crystals illinois.edu.

In the realm of nano-chemistry, porphyrins are being incorporated into various nanomaterials to create functional composites for therapy and imaging nih.gov. Porphyrin-based nanocomposites, such as metal-organic frameworks (MOFs) and periodic mesoporous organosilica nanoparticles (PMOs), are being developed for applications including targeted drug delivery nih.govnih.gov. While much of this research has used other porphyrin derivatives, the principles can be extended to this compound. Its array of peripheral ester groups provides multiple points for covalent attachment or coordination within a larger nanostructure. Future research will likely focus on integrating this compound into these advanced material frameworks to leverage its specific electronic and functional characteristics for applications in sensing, catalysis, and nanomedicine.

| Field | Application Area | Key Feature of Uroporphyrin I Ester | Reference |

| Materials Science | Liquid Crystals | Ability of ester derivatives to form mesophasic structures | illinois.edu |

| Opto-electronics | Porphyrin macrocycle serves as a platform for tunable electronic properties | illinois.edu | |

| Nano-Chemistry | Nanocomposites (e.g., MOFs) | Peripheral ester groups allow for integration into larger frameworks | nih.gov |

| Drug Delivery Nanosystems | Potential as a component in nanocarriers for therapeutic agents | nih.gov |

Q & A

Q. What standardized protocols are recommended for synthesizing uroporphyrin I ethyl ester from porphobilinogen?

this compound can be synthesized via acid-catalyzed cyclization of porphobilinogen. A validated method involves heating porphobilinogen in 0.5N HCl at 100°C for 20 minutes, followed by oxidation under aerobic conditions to yield uroporphyrin I. Subsequent esterification with ethanol or methanol under acidic conditions (e.g., methanolic HCl) produces the ethyl ester derivative. Yield optimization requires careful control of reaction time and pH .

Q. How can researchers confirm the identity of this compound in experimental samples?

Confirmation involves a multi-step analytical workflow:

- Absorption spectroscopy : Measure characteristic maxima in dioxane (e.g., 623, 568, 530, and 495 nm for methyl esters) .

- Chromatography : Use paper chromatography (e.g., lutidine solvent) or TLC with Ehrlich reagent spraying to verify RF values (e.g., 0.51 in butanol-acetic acid) .

- Melting point analysis : Compare observed melting points (e.g., 258–260°C for octamethyl esters) against literature values .

Q. What solvent systems are optimal for isolating this compound during purification?

this compound is best isolated via pH-dependent extraction:

- At pH 3.1, use ethyl acetate for selective partitioning of uroporphyrin III .

- For uroporphyrin I, employ adsorption on calcium phosphate-calcium hydroxide followed by elution with dilute HCl . Solubility in basic (pH >9.5) or highly acidic (pH <2) aqueous media should be noted to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in porphyrin isomer ratios observed in enzymatic defect models?

Discrepancies often arise from non-enzymatic cyclization of excess porphobilinogen (PBG) to uroporphyrin I, particularly in genetic models (e.g., R167Q+/+ mice). To validate isomer ratios:

- Use isomer-specific chromatography (e.g., Falk & Benson method) to distinguish uroporphyrin I (non-physiological) from III (physiological) .

- Quantify PBG levels via Ehrlich reagent assays to correlate with porphyrin accumulation .

Q. What advanced spectral techniques improve sensitivity in detecting this compound in complex biological matrices?

- FTIR spectroscopy : Compare ATR-FTIR spectra (4000–650 cm⁻¹) against Sigma Aldrich standards (CAS 54090-85-6) for functional group identification .

- Fluorescence imaging : Leverage uroporphyrin’s intrinsic fluorescence for in situ detection in tissues, using excitation/emission filters optimized for porphyrin wavelengths (e.g., 405 nm excitation, 635 nm emission) .

Q. How do esterification conditions impact the stability and analytical reproducibility of uroporphyrin derivatives?

Esterification with ethanol or methanol under anhydrous HCl generates stable ethyl/methyl esters. Critical factors:

- Avoid prolonged heating (>6 hours) to prevent decarboxylation artifacts .

- Validate ester purity via column chromatography (e.g., alumina columns with ether-light petroleum) and melting point consistency .

Q. What methodological pitfalls complicate the interpretation of this compound’s role in oxidative stress studies?

- Artifact formation : Non-enzymatic oxidation of PBG during sample processing can inflate uroporphyrin I levels. Pre-treat samples with antioxidants (e.g., ascorbate) to minimize interference .

- Metal chelation : Uroporphyrin’s affinity for Fe³⁺/Cu²⁺ may confound cellular oxidative assays. Use metal-free buffers and validate with inductively coupled plasma (ICP) spectroscopy .

Methodological Best Practices

- Data validation : Cross-reference chromatographic RF values with at least two solvent systems (e.g., butanol-acetic acid and lutidine) to confirm isomer identity .

- Replication : Provide detailed supplementary protocols for porphyrin extraction and esterification to ensure reproducibility .

- Ethical compliance : Disclose all modifications to animal or human tissue protocols, particularly in studies linking uroporphyrin accumulation to disease biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.